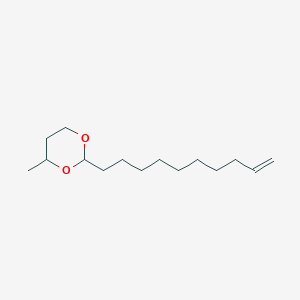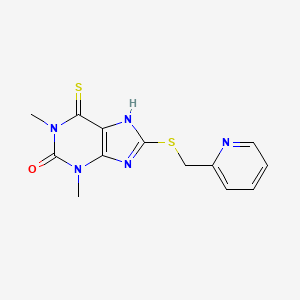
Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, is a chemical compound with the molecular formula C4H2Cl3N4O3P It is known for its unique structure, which includes a pyrimidine ring substituted with chlorine and nitro groups, and a phosphoramidic dichloride moiety
Méthodes De Préparation
The synthesis of phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, typically involves the reaction of 4-chloro-5-nitro-2-pyrimidinol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of phosphorus.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, involves its interaction with molecular targets through its reactive functional groups. The chlorine and nitro groups can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The phosphoramidic moiety can interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, can be compared with other similar compounds such as:
Phosphoramidic dichloride, (4-chloro-2-pyrimidinyl)-: Lacks the nitro group, which may result in different reactivity and applications.
Phosphoramidic dichloride, (5-nitro-2-pyrimidinyl)-: Lacks the chlorine group, which may affect its chemical properties and biological activities.
Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyridinyl)-:
The uniqueness of phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6110-60-7 |
|---|---|
Formule moléculaire |
C4H2Cl3N4O3P |
Poids moléculaire |
291.41 g/mol |
Nom IUPAC |
4-chloro-N-dichlorophosphoryl-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C4H2Cl3N4O3P/c5-3-2(11(12)13)1-8-4(9-3)10-15(6,7)14/h1H,(H,8,9,10,14) |
Clé InChI |
ZSQNTVZSCAGNGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)NP(=O)(Cl)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)

![Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate](/img/structure/B14727857.png)
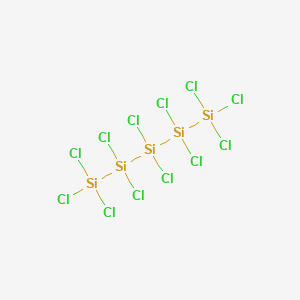
![N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14727878.png)
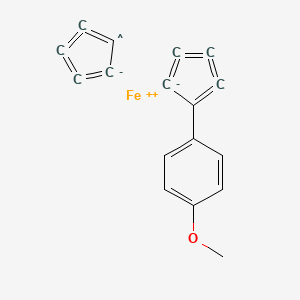
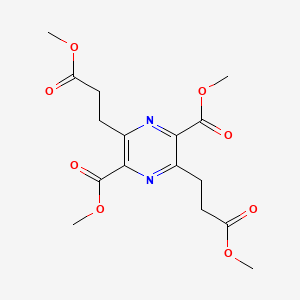
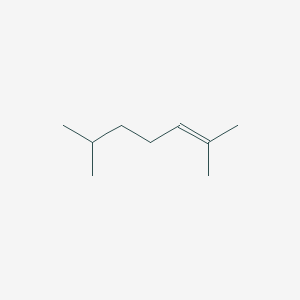
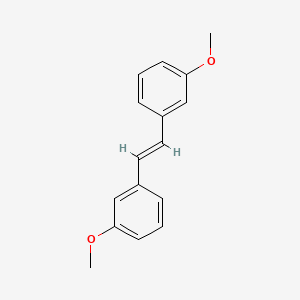
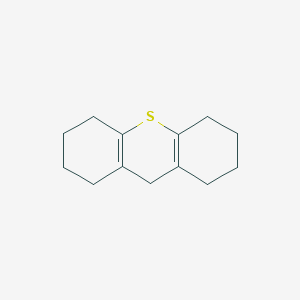
![2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol](/img/structure/B14727907.png)
